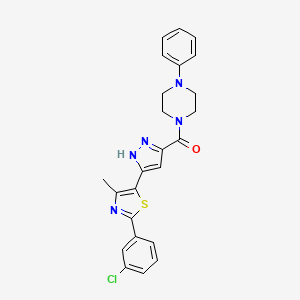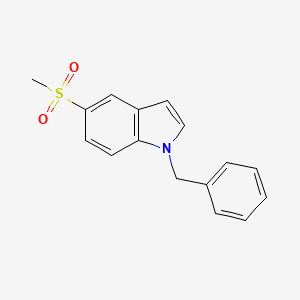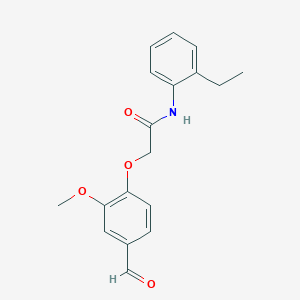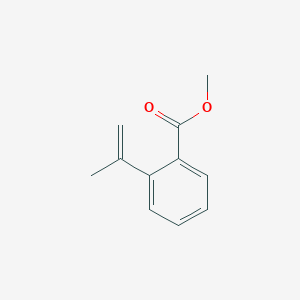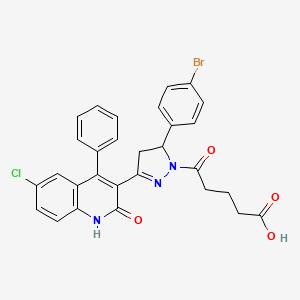
6-Amino-4,9-dihydro-1H-purin-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the molecular formula C5H5N5O guanine . Guanine is one of the four main nucleotide bases found in the nucleic acids DNA and RNA, the others being adenine, cytosine, and thymine (uracil in RNA). It is a derivative of purine, consisting of a fused pyrimidine-imidazole ring system with conjugated double bonds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Guanine can be synthesized through various methods. One common method involves the reaction of 2,4,5-triamino-1,6-dihydro-6-oxopyrimidine with formic acid. This reaction typically occurs under reflux conditions, leading to the formation of guanine .
Industrial Production Methods
In industrial settings, guanine is often extracted from fish scales and other biological sources. The extraction process involves hydrolysis of nucleic acids followed by purification steps to isolate guanine .
Análisis De Reacciones Químicas
Types of Reactions
Guanine undergoes several types of chemical reactions, including:
Oxidation: Guanine can be oxidized to form , a common DNA lesion.
Reduction: Guanine can be reduced under specific conditions, although this is less common.
Substitution: Guanine can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Substitution: Strong nucleophiles such as hydroxide ions can facilitate substitution reactions.
Major Products
8-oxoguanine: Formed through oxidation.
Substituted guanine derivatives: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
Guanine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of nucleotides and nucleosides.
Biology: Plays a crucial role in the structure and function of DNA and RNA.
Medicine: Studied for its role in genetic mutations and its potential as a biomarker for oxidative stress.
Mecanismo De Acción
Guanine exerts its effects primarily through its incorporation into DNA and RNA. It pairs with cytosine through three hydrogen bonds, contributing to the stability of the nucleic acid structures. In the context of oxidative stress, guanine can be oxidized to 8-oxoguanine, which can lead to mutations if not repaired .
Comparación Con Compuestos Similares
Similar Compounds
Adenine (C5H5N5): Another purine base found in DNA and RNA.
Cytosine (C4H5N3O): A pyrimidine base that pairs with guanine in DNA.
Thymine (C5H6N2O2): A pyrimidine base found in DNA, pairs with adenine.
Uracil (C4H4N2O2): A pyrimidine base found in RNA, pairs with adenine.
Uniqueness
Guanine is unique due to its ability to form three hydrogen bonds with cytosine, providing greater stability to the DNA double helix compared to adenine-thymine pairs, which form only two hydrogen bonds .
Propiedades
Fórmula molecular |
C5H7N5O |
|---|---|
Peso molecular |
153.14 g/mol |
Nombre IUPAC |
6-amino-1,3,4,7-tetrahydropurin-2-one |
InChI |
InChI=1S/C5H7N5O/c6-3-2-4(8-1-7-2)10-5(11)9-3/h1,4H,6H2,(H,7,8)(H2,9,10,11) |
Clave InChI |
JFIQMGKMCDLKCS-UHFFFAOYSA-N |
SMILES canónico |
C1=NC2C(=C(NC(=O)N2)N)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



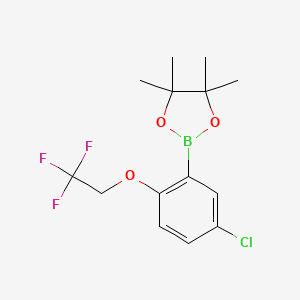
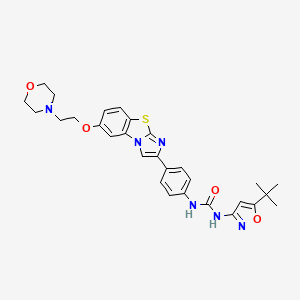
![2-(1,3-benzodioxol-5-yl)-5-(2-chloro-4-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14112901.png)
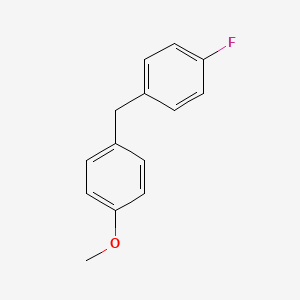
![Phenylmethyl 2-[8-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imi dazolino[1,2-h]purin-3-yl]acetate](/img/structure/B14112907.png)
![4-Amino-2-[6-amino-3-[3-amino-6-(aminomethyl)-5-hydroxy-tetrahydropyran-2-yl]oxy-2-hydroxy-cyclohexoxy]-6-(hydroxymethyl)tetrahydropyran-3,5-diol](/img/structure/B14112914.png)
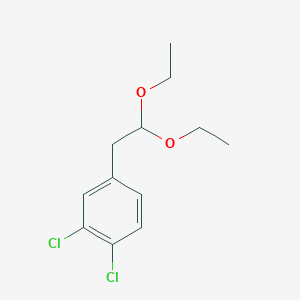
![3-(2-{[(4-Nitrophenyl)sulfonyl]amino}phenyl)hydroquinoxalin-2-one](/img/structure/B14112918.png)
